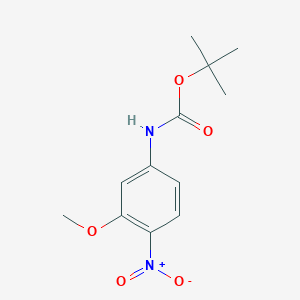

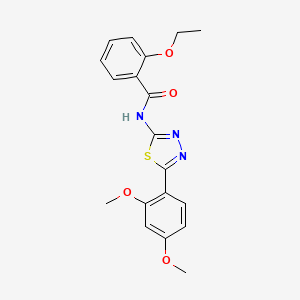

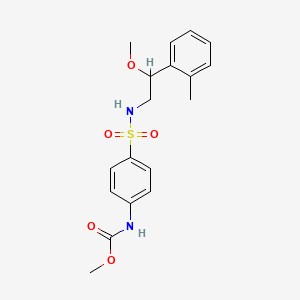

N-BOC-3-Methoxy-4-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-BOC-3-Methoxy-4-nitroaniline is a chemical of interest in various fields of organic chemistry due to its potential applications in synthesis and material science. Although the provided papers do not directly discuss this compound, they offer insights into related compounds and reactions that can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that introduce Boc-protected amino groups and nitro functionalities into aromatic systems. For instance, lithiated N-boc allylic amines have been shown to undergo conjugate additions with nitroalkenes, leading to the formation of enecarbamates with high stereoselectivity . This suggests that similar strategies could be employed in the synthesis of this compound, where the Boc group serves as a protecting group for the amine, and the nitro and methoxy groups are introduced through electrophilic aromatic substitution or related reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized by various spectroscopic techniques, including X-ray diffraction, FTIR, and NMR spectroscopy . These studies reveal that the presence of substituents such as nitro and methoxy groups can significantly influence the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for the stability and reactivity of the molecule.

Chemical Reactions Analysis

Compounds containing nitroaniline moieties participate in a variety of chemical reactions. For example, o-nitrobenzylidene derivatives of anilines can cyclize to form cinnoline oxides under the influence of cyanide ion in methanol . This indicates that the nitro group in this compound could also undergo similar cyclization reactions under appropriate conditions. Additionally, the presence of a Boc-protected amino group could allow for selective reactions at other sites of the molecule without affecting the amine functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the nitro group is known to be an electron-withdrawing group that can affect the electron density of the aromatic ring and thus influence the molecule's reactivity towards nucleophilic substitution reactions . The methoxy group, being an electron-donating substituent, can have the opposite effect, potentially increasing the electron density of the ring. The Boc group, on the other hand, is commonly used in peptide synthesis to protect the amine functionality and is stable under a variety of reaction conditions . The combination of these groups in this compound would result in a compound with unique reactivity and physical properties that could be tailored for specific applications.

特性

IUPAC Name |

tert-butyl N-(3-methoxy-4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-9(14(16)17)10(7-8)18-4/h5-7H,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHXKPLPECCTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)

![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)

![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)